molecular formula C23H20N4O3 B2394585 1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899752-00-2

1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2394585
CAS No.: 899752-00-2
M. Wt: 400.438
InChI Key: GFOLUXMYGYAKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Scientific Research Applications

Immunotherapeutic and Antiviral Applications

Research indicates that analogues of naturally occurring purine nucleosides, which include structures similar to "1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione," have been synthesized to evaluate their immunomodulatory effects. These compounds have shown significant immunoactivity, offering potential as immunotherapeutic agents. For example, certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system have been studied for their ability to potentiate various murine immune functions, exhibiting greater immunoactivity than known active agents in murine spleen cell mitogenicity assays and providing protection against viruses in mice (Nagahara et al., 1990), (Kini et al., 1991).

Drug Design and Anticancer Activity

The modification of purine structures has been a significant area of research in drug design, given the ubiquity and functionality of purines in biological systems. The development of purine isosteres, including azolo[1,3,5]triazines and other fused heterocyclic systems isosteric to purine, has led to advances in medicinal chemistry. These modifications have yielded compounds with potential as anticancer agents, kinase inhibitors, and more, significantly increasing molecular diversity and covering important chemical space in medicinal chemistry (Lim & Dolzhenko, 2014).

Properties

IUPAC Name

4-methyl-7-phenyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-25-20-19(27-15-18(30-22(27)24-20)17-12-6-3-7-13-17)21(28)26(23(25)29)14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15H,8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLUXMYGYAKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.